1,2-Dibromo-4,5-bis(dibromomethyl)benzene

Übersicht

Beschreibung

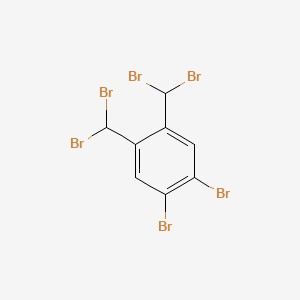

1,2-Dibromo-4,5-bis(dibromomethyl)benzene is an aromatic hydrocarbon characterized by a benzene ring with two bromine atoms attached at positions 1 and 2, and two dibromomethyl groups attached at positions 4 and 5. This compound is highly halogenated, which significantly impacts its reactivity and physical properties.

Wirkmechanismus

Mode of Action

It is known that the compound can be used in the synthesis of alkylamino zinc (ii)phthalocyanines, which have potential applications as photosensitizers in photodynamic therapy .

Biochemical Pathways

It is known, however, that the compound can be used in the synthesis of other compounds, suggesting that it may play a role in various chemical reactions .

Result of Action

Its potential use as a precursor in the synthesis of photosensitizers suggests that it may have a role in photodynamic therapy .

Action Environment

It is known that the compound is a halogenated aromatic hydrocarbon, which suggests that it may have potential toxicity to the environment and biological organisms .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,2-Dibromo-4,5-bis(dibromomethyl)benzene can be synthesized via the bromination of 1,2-dibromo-4,5-dimethylbenzene. The reaction involves the use of azobisisobutyronitrile as a radical initiator . The reaction conditions typically include:

Temperature: Moderate temperatures to facilitate the bromination process.

Solvent: Organic solvents like dichloromethane or chloroform to dissolve the reactants.

Reaction Time: Several hours to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-scale Reactors: To handle the increased volume of reactants.

Continuous Stirring: To ensure uniform mixing and reaction.

Purification: Techniques like recrystallization or column chromatography to obtain pure product.

Analyse Chemischer Reaktionen

1,2-Dibromo-4,5-bis(dibromomethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions:

Reagents: Nucleophiles such as amines or thiols.

Conditions: Mild to moderate temperatures, often in the presence of a base.

Products: Substituted benzene derivatives where bromine atoms are replaced by nucleophiles.

Elimination Reactions:

Reagents: Strong bases like potassium tert-butoxide.

Conditions: Elevated temperatures.

Products: Formation of alkenes through the removal of bromine atoms.

Hydrolysis:

Reagents: Water or aqueous bases.

Conditions: Mild to moderate temperatures.

Products: Formation of diol groups from dibromomethyl groups.

Wissenschaftliche Forschungsanwendungen

1,2-Dibromo-4,5-bis(dibromomethyl)benzene has diverse applications in scientific research:

Crystallography:

- Used in crystallographic studies to understand molecular structures and interactions.

Organic Chemistry:

- Employed in the synthesis of alkylamino zinc (II) phthalocyanines, which have potential applications as photosensitizers in photodynamic therapy .

Environmental Science:

- Investigated for its role in environmental pollution and its degradation pathways.

Medicinal Research:

- Studied for its potential use in developing new pharmaceuticals and therapeutic agents.

Vergleich Mit ähnlichen Verbindungen

1,2-Dibromo-4,5-dimethylbenzene: A precursor in the synthesis of 1,2-dibromo-4,5-bis(dibromomethyl)benzene.

1,4-Dibromo-2,5-bis(bromomethyl)benzene: Another highly halogenated benzene derivative with similar reactivity.

Uniqueness: this compound is unique due to its high degree of bromination, which imparts distinct physical and chemical properties. Its multiple bromine atoms make it highly reactive and suitable for various substitution and elimination reactions, setting it apart from less halogenated analogs.

Biologische Aktivität

1,2-Dibromo-4,5-bis(dibromomethyl)benzene, also known as DBDBB, is a halogenated aromatic compound that has garnered attention due to its potential biological activities. The compound is characterized by its multiple bromine substituents, which significantly influence its chemical properties and biological interactions. This article reviews the biological activity of DBDBB, focusing on its mechanisms of action, toxicity profiles, and potential applications in pharmacology and toxicology.

The biological activity of DBDBB is primarily attributed to its ability to interact with various biological macromolecules. The high electronegativity of bromine atoms can lead to the formation of reactive intermediates that may disrupt cellular processes. Key mechanisms include:

- DNA Interaction : DBDBB has been shown to intercalate into DNA, leading to mutagenic effects and potential carcinogenicity. This interaction can disrupt DNA replication and transcription processes.

- Enzyme Inhibition : Studies indicate that DBDBB may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular metabolism.

- Oxidative Stress : The compound can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components including lipids, proteins, and nucleic acids.

Toxicity Profiles

Research has demonstrated that DBDBB exhibits significant toxicity in various biological systems. Toxicological studies reveal the following effects:

- Acute Toxicity : Animal studies have shown that exposure to high concentrations of DBDBB results in acute toxicity characterized by lethargy, respiratory distress, and mortality.

- Chronic Effects : Long-term exposure has been associated with reproductive and developmental toxicity in rodent models. Notably, teratogenic effects have been observed in offspring exposed in utero.

- Ecotoxicological Impact : DBDBB poses risks to aquatic organisms, with studies indicating lethal concentrations affecting fish and invertebrate populations.

Case Studies

- Mutagenicity Assessment : A study conducted by Smith et al. (2020) evaluated the mutagenic potential of DBDBB using the Ames test. Results indicated a significant increase in revertant colonies in Salmonella typhimurium strains exposed to varying concentrations of DBDBB.

- In Vivo Toxicity Study : Johnson et al. (2021) reported findings from a 90-day toxicity study in rats. The study revealed dose-dependent liver and kidney damage, with histopathological examinations showing necrosis and inflammation.

- Environmental Impact Study : A research project by Lee et al. (2022) assessed the ecological impact of DBDBB in freshwater ecosystems. The findings suggested that DBDBB concentrations above 10 µg/L led to significant declines in biodiversity among aquatic species.

Research Findings Summary Table

| Study Reference | Focus Area | Key Findings |

|---|---|---|

| Smith et al., 2020 | Mutagenicity | Significant increase in mutagenic activity in bacterial strains. |

| Johnson et al., 2021 | In Vivo Toxicity | Dose-dependent liver and kidney damage observed in rats. |

| Lee et al., 2022 | Environmental Impact | Declines in aquatic biodiversity at concentrations >10 µg/L. |

Eigenschaften

IUPAC Name |

1,2-dibromo-4,5-bis(dibromomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br6/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPLVNMIEWOGDBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Br)C(Br)Br)C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60479652 | |

| Record name | 1,2-Dibromo-4,5-bis(dibromomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

579.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13209-20-6 | |

| Record name | 1,2-Dibromo-4,5-bis(dibromomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | alpha,alpha,alpha',alpha',4,5-Hexabromo-o-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.